molecular formula C21H20N2O4S2 B12070828 Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate

Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B12070828
M. Wt: 428.5 g/mol
InChI Key: LZZIXDXJIHBULB-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of various functional groups through reactions such as acylation, amidation, and esterification. Common reagents used in these reactions include acetic anhydride, p-toluidine, and methyl chloroformate. The reaction conditions often require controlled temperatures, catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with applications in organic synthesis.

    2-Acetylthiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    Methyl 2-aminothiophene-3-carboxylate: Another thiophene derivative with potential biological activities.

Uniqueness

Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate stands out due to its complex structure, which combines multiple functional groups

Properties

Molecular Formula

C21H20N2O4S2

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 4-methyl-5-[(4-methylphenyl)carbamoyl]-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H20N2O4S2/c1-12-6-8-14(9-7-12)22-19(25)18-13(2)17(21(26)27-3)20(29-18)23-16(24)11-15-5-4-10-28-15/h4-10H,11H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

LZZIXDXJIHBULB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=CS3)C(=O)OC)C

Origin of Product

United States

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